molecular formula C15H16F3N3O B2500478 3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile CAS No. 2224000-65-9

3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile

Cat. No.: B2500478
CAS No.: 2224000-65-9
M. Wt: 311.308
InChI Key: UWIZONVMMXDAIQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring substituted with a trifluoromethyl group on the pyridine ring, making it a valuable molecule in various scientific research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-14(2)7-4-8-21(12(14)9-19)13(22)10-5-3-6-11(20-10)15(16,17)18/h3,5-6,12H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIZONVMMXDAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=NC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethylpiperidine with 6-(trifluoromethyl)pyridine-2-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its electrophilic trifluoromethylation properties.

    6-(Trifluoromethyl)pyridine-2-carbonyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

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